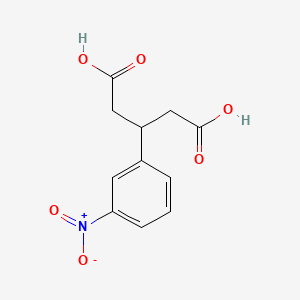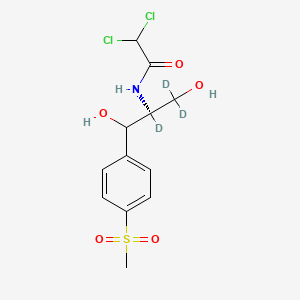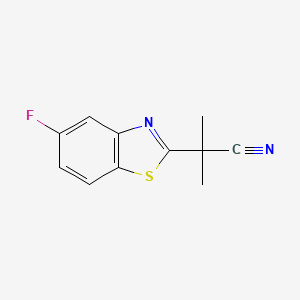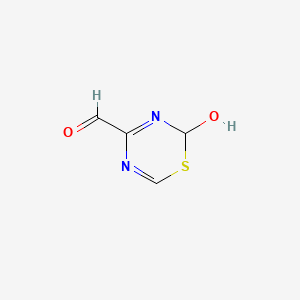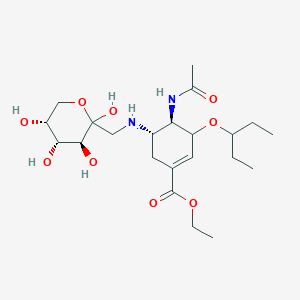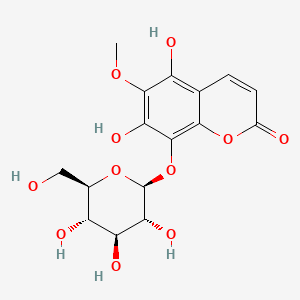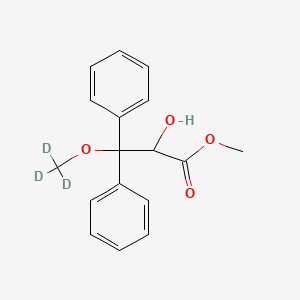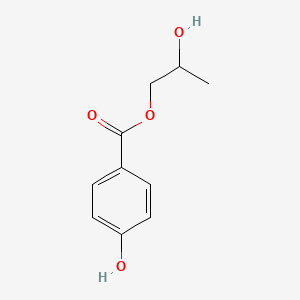![molecular formula C11H24N2O2 B13837902 tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
tert-butyl N-[4-(dimethylamino)butyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(dimethylamino)butyl]carbamate: is an organic compound with the molecular formula C11H24N2O2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various carbamates and related compounds. The compound is known for its stability and reactivity, making it a valuable tool in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(dimethylamino)butyl]carbamate typically involves the reaction of 4-(dimethylamino)butylamine with di-tert-butyl dicarbonate. The reaction is carried out in an organic solvent such as dichloromethane, under cooling conditions to maintain a temperature of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through standard techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[4-(dimethylamino)butyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to yield amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Corresponding carbamates.
Reduction: Amines.
Hydrolysis: tert-Butyl alcohol and amines.
Aplicaciones Científicas De Investigación
tert-Butyl N-[4-(dimethylamino)butyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(dimethylamino)butyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the dimethylamino group.
N-Boc-4-iodoaniline: Contains an iodine atom instead of the dimethylamino group.
tert-Butyl (4-aminophenethyl)carbamate: Contains a phenyl group instead of the butyl chain
Uniqueness: tert-Butyl N-[4-(dimethylamino)butyl]carbamate is unique due to the presence of the dimethylamino group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines .
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(dimethylamino)butyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)12-8-6-7-9-13(4)5/h6-9H2,1-5H3,(H,12,14) |
Clave InChI |
BCNJBLJETDDKCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


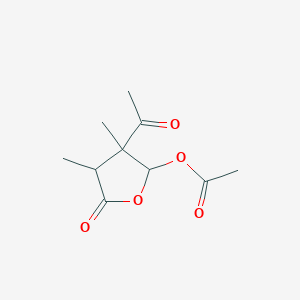
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
